2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
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Overview
Description
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a tetraketone compound known for its significant biological activities. It is part of a class of compounds that exhibit diverse biological potencies, making it a highly significant oxygen-containing organic compound .
Preparation Methods
The synthesis of 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a Knoevenagel-Michael cascade procedure. This method uses 1,3-dicarbonyl compounds and aldehydes . A green protocol has been developed for its preparation, involving a multicomponent condensation reaction between aromatic aldehydes and dimedone in the presence of montmorillonite KSF as a catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing excellent yields.
Chemical Reactions Analysis
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2-aminopyrazine as a catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It shows significant antioxidant activity, which has been tested using different procedures like DPPH, ABTS, and TAC . It also exhibits inhibitory activity against lipoxygenase and tyrosinase, making it useful in the treatment of dermatological disorders such as hyperpigmentation and skin melanoma . Additionally, it has antibacterial properties and is used in the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .
Mechanism of Action
The mechanism of action for 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves the activation of the aldehyde carbonyl group by forming a hydrogen bond with the amino group of 2-aminopyrazine . This activation leads to the insertion of one molecule of dimedone, forming an intermediate that undergoes further reactions to produce the final compound .
Comparison with Similar Compounds
Similar compounds to 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) include 2,2’-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 2,2’-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique chlorine substituent in 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) contributes to its distinct properties and effectiveness in various applications.
Properties
Molecular Formula |
C23H27ClO4 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |
InChI Key |
IUZAYWPRPYUXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C |
Origin of Product |
United States |
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